molecular formula C17H17ClN6S B11054733 3-(2-chlorobenzyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-chlorobenzyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11054733
M. Wt: 372.9 g/mol
InChI Key: YDWMSISYCNESBD-UHFFFAOYSA-N
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Description

3-(2-chlorobenzyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorobenzyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole and thiadiazole rings, followed by their fusion to form the triazolothiadiazole core. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorobenzyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and reaction times.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

3-(2-chlorobenzyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as a lead compound for the development of new drugs due to its biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Agriculture: It can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-chlorobenzyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles with different substituents on the triazole and thiadiazole rings. Examples include:

  • 3-(2-chlorobenzyl)-6-(1-methyl-3,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can influence its biological activity, chemical reactivity, and potential applications. The presence of the 2-chlorobenzyl and 1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl groups may confer unique properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C17H17ClN6S

Molecular Weight

372.9 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-6-(1-ethyl-3,5-dimethylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H17ClN6S/c1-4-23-11(3)15(10(2)21-23)16-22-24-14(19-20-17(24)25-16)9-12-7-5-6-8-13(12)18/h5-8H,4,9H2,1-3H3

InChI Key

YDWMSISYCNESBD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)C2=NN3C(=NN=C3S2)CC4=CC=CC=C4Cl)C

Origin of Product

United States

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